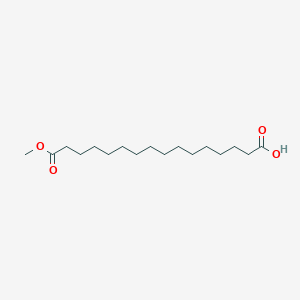

16-Methoxy-16-oxohexadecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

16-methoxy-16-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-21-17(20)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h2-15H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYYVFBDKRFTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 16-Methoxy-16-oxohexadecanoic Acid: A Guide to Selective Mono-esterification for Advanced Research Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methoxy-16-oxohexadecanoic acid, the monomethyl ester of hexadecanedioic acid, is a crucial long-chain dicarboxylic acid derivative with significant applications in the synthesis of advanced materials and complex therapeutic agents. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, makes it an invaluable building block. However, its synthesis presents a persistent challenge: achieving selective mono-esterification of the symmetrical C16 dicarboxylic acid precursor while preventing the formation of the diester byproduct. This guide provides a comprehensive overview of a modern, highly selective synthesis strategy, delves into the mechanistic principles governing the reaction, and offers a detailed, field-proven experimental protocol. Alternative methodologies, rigorous characterization techniques, and critical safety considerations are also discussed to equip researchers with the knowledge required for the successful and reproducible synthesis of this important compound.

Introduction: The Significance of this compound

Long-chain dicarboxylic acids (LCDFAs) and their derivatives are fundamental components in both biological systems and synthetic chemistry.[1] this compound (Chemical Formula: C₁₇H₃₂O₄, CAS Number: 18451-85-9) is a prime example of a functionalized LCDFA. It is derived from hexadecanedioic acid (also known as thapsic acid), a 16-carbon α,ω-dicarboxylic acid.[2] The presence of a free carboxylic acid at one end of the long aliphatic chain and a methyl ester at the other provides orthogonal reactivity, allowing for sequential chemical modifications.

This unique structural feature is highly sought after in several areas of advanced research:

-

Polymer Chemistry: LCDFAs are used as monomers for the synthesis of specialty polyamides and polyesters, imparting flexibility and specific thermal properties to the resulting polymers.[1]

-

Drug Development: The tert-butyl ester analogue, 16-(tert-butoxy)-16-oxohexadecanoic acid, is highlighted as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs).[3][4] The underlying C16 dicarboxylic acid monoester scaffold is the key functional unit.

-

Biomaterials: The long alkyl chain provides hydrophobicity, while the terminal functional groups allow for conjugation to other molecules, making it useful in the creation of biodegradable polymers and surfactants.[5]

The primary obstacle in synthesizing this compound is the selective esterification of only one of the two chemically equivalent carboxylic acid groups on the hexadecanedioic acid precursor. Traditional esterification methods, such as Fischer-Speier esterification, often result in a difficult-to-separate mixture of the starting diacid, the desired monoester, and the diester byproduct.[6][7] This guide focuses on a modern approach that leverages a selective activation and shielding mechanism to achieve high yields of the target monoester.

Core Synthesis Strategy: LiCl-Driven Selective Mono-esterification

A recently developed and highly effective method for the mono-esterification of long-chain dicarboxylic acids employs a combination of trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[8][9] This one-step protocol offers unprecedented selectivity for the monoester over the diester, making it a superior choice for laboratory and potential industrial-scale synthesis.[8]

Principle and Mechanistic Rationale

The challenge in mono-esterification lies in differentiating between two identical functional groups. The LiCl/TFAA method overcomes this by creating a transient asymmetry. The proposed mechanism relies on the unique role of lithium chloride.[8][9]

-

Selective Shielding: It is suggested that the lithium cation (Li⁺) coordinates with one of the carboxylate groups of the dicarboxylic acid. This interaction effectively "shields" or deactivates one end of the molecule.[8][9]

-

Selective Activation: The remaining, uncoordinated carboxylic acid group is then free to react with trifluoroacetic anhydride (TFAA). This reaction forms a highly reactive mixed anhydride intermediate.

-

Nucleophilic Attack: The alcohol (in this case, methanol) then performs a nucleophilic attack on the activated carbonyl carbon of the mixed anhydride.

-

Ester Formation: This leads to the formation of the methyl ester at one end of the chain, leaving the LiCl-shielded carboxylic acid group at the other end intact.

The presence of the chloride anion is also crucial for achieving high selectivity.[8] This method has demonstrated excellent functional group tolerance and scalability, making it a robust and reliable choice.[8]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the selective mono-esterification process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 16-(Tert-butoxy)-16-oxohexadecanoic acid | 843666-27-3 [chemicalbook.com]

- 4. 16-(tert-Butoxy)-16-oxohexadecanoic acid, 843666-27-3 | BroadPharm [broadpharm.com]

- 5. Buy 16-Hydroxyhexadecanoic acid | 506-13-8 [smolecule.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

16-Methoxy-16-oxohexadecanoic acid CAS number 18451-85-9

An In-Depth Technical Guide to 16-Methoxy-16-oxohexadecanoic Acid (CAS: 18451-85-9)

Introduction

This compound, identified by the CAS number 18451-85-9, is a long-chain bifunctional organic molecule.[1][2] Structurally, it is a derivative of hexadecanedioic acid, a 16-carbon dicarboxylic acid, where one of the carboxyl groups is esterified with methanol.[1] This mono-ester configuration imparts distinct chemical properties, featuring a reactive carboxylic acid at one terminus and a more stable methyl ester at the other. This unique structure makes it a valuable intermediate and building block in various fields of chemical synthesis, including materials science and drug development.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides detailed information on the molecule's physicochemical properties, a robust synthesis protocol, modern analytical characterization methods, potential applications, and essential safety and handling guidelines. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering users to effectively integrate this compound into their research and development workflows.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application. This compound is typically supplied as a high-purity solid for research purposes.[1][3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 18451-85-9 | [1][3][4][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | Hexadecanedioic acid, 1-methyl ester; Monomethyl hexadecanedioate; 15-(methoxycarbonyl)pentadecanoic acid | [1] |

| Molecular Formula | C17H32O4 | [1][3][4] |

| Molecular Weight | 300.43 g/mol | [3] |

| InChI Key | PPYYVFBDKRFTDQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCC(=O)O |[4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid, powder | [1] |

| Appearance | White to off-white | |

| Purity | Typically ≥97% or ≥98% | [1][3] |

| Storage | Sealed in a dry place at room temperature |[1] |

Synthesis and Purification

The synthesis of this compound from its parent dicarboxylic acid, hexadecanedioic acid, is a classic example of selective mono-esterification. The primary challenge is to prevent the formation of the diester byproduct. This is typically achieved by controlling the stoichiometry of the alcohol (methanol) and utilizing reaction conditions that favor the mono-substituted product.

Experimental Protocol: Fischer Esterification for Mono-ester Synthesis

This protocol describes a standard laboratory-scale synthesis. The key principle is using a slight excess of the diacid relative to the alcohol to statistically favor mono-esterification.

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexadecanedioic acid (1.0 equivalent).

-

Add a suitable solvent, such as toluene (approx. 5-10 mL per gram of diacid).

-

Add methanol (0.8-0.9 equivalents) to the suspension. Using a substoichiometric amount of methanol is critical to minimize the formation of the dimethyl ester.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 equivalents).

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting diacid is highly polar and will have a low Rf, while the mono-ester will be less polar, and the diester (if formed) will be the least polar.

-

Continue refluxing for 4-8 hours or until TLC indicates the consumption of methanol and optimal formation of the mono-ester.

Step 3: Workup and Extraction

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted hexadecanedioic acid. The unreacted diacid will deprotonate and move into the aqueous layer.

-

Wash the organic layer one final time with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude product using flash column chromatography on silica gel.

-

Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity to elute the desired mono-ester.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

Step 5: Characterization

-

Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Synthesis workflow for this compound.

Analytical Characterization

Robust analytical methods are essential for verifying the purity and structure of this compound. Due to its long alkyl chain and carboxylic acid group, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly suitable technique, offering excellent sensitivity and selectivity without the need for derivatization.[6]

Experimental Protocol: LC-MS/MS Analysis

Step 1: Sample Preparation

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution to prepare working standards and quality control samples at appropriate concentrations (e.g., ranging from 1 ng/mL to 1000 ng/mL).

Step 2: Liquid Chromatography (LC)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: Start at a low percentage of Mobile Phase B, and ramp up to a high percentage over several minutes to elute the analyte. A typical gradient might be: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-5 µL.

Step 3: Mass Spectrometry (MS)

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode to deprotonate the carboxylic acid.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and quantification.

-

MRM Transition: The precursor ion will be the deprotonated molecule [M-H]⁻. The specific product ions would need to be determined by infusing a standard solution and performing a product ion scan. For C17H32O4 (MW 300.43), the precursor would be m/z 299.4.

Step 4: Data Analysis

-

Integrate the peak area for the MRM transition at the correct retention time.

-

Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

-

Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

Caption: LC-MS/MS analytical workflow for this compound.

Applications in Research and Development

The primary utility of this compound lies in its bifunctional nature. The carboxylic acid and methyl ester groups have different reactivities, allowing for their selective or sequential modification. This makes the molecule an excellent linker or spacer in the synthesis of more complex molecules.

While specific applications for this exact molecule are not extensively documented in peer-reviewed literature, its structure is highly analogous to linkers used in advanced drug development platforms. For instance, the related compound 16-(Tert-butoxy)-16-oxohexadecanoic acid is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis-Targeting Chimeras (PROTACs).[7]

The 16-carbon aliphatic chain provides a long, flexible, and hydrophobic spacer, which can be critical for positioning two different molecular entities at an optimal distance for biological activity.

Potential Applications:

-

PROTAC Development: The carboxylic acid can be used to attach to a warhead-binding ligand, while the ester can be hydrolyzed and then used to attach to an E3 ligase-binding ligand.

-

ADC Linkers: The molecule can serve as a component of a linker connecting a cytotoxic drug to an antibody.

-

Surface Modification: The carboxylic acid can be used to anchor the molecule to a surface (e.g., an amine-functionalized nanoparticle), leaving the methyl ester exposed for further chemical transformation.

-

Synthesis of Complex Lipids: It can serve as a starting material for the synthesis of specialized or labeled lipids for use in biochemical assays.

Caption: Role as a bifunctional linker connecting two molecular entities.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous under the Globally Harmonized System (GHS).[3][4][8]

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][8] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation | [8] |

| STOT, Single Exposure | H335 | May cause respiratory irritation |[4][8] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).[8]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Handling Practices: Avoid breathing dust.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] Avoid contact with skin and eyes.[9]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound is a versatile bifunctional molecule with significant potential as a chemical intermediate and linker. Its long aliphatic chain combined with orthogonal terminal functional groups—a reactive carboxylic acid and a stable methyl ester—makes it an attractive building block for constructing complex molecular architectures. While its direct applications are still emerging, its structural similarity to established linkers in ADC and PROTAC technologies points to a promising future in drug discovery and materials science. By following the detailed synthesis, analysis, and safety protocols outlined in this guide, researchers can confidently and effectively utilize this compound to advance their scientific objectives.

References

-

Safety Data Sheet. Carl ROTH. [Link]

-

Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611). FooDB. [Link]

-

16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723. PubChem. [Link]

-

Hypothetical biosynthesis of a thapsigargin. ResearchGate. [Link]

-

SAFETY DATA SHEET - 16-Hydroxyhexadecanoic acid. Thermo Fisher Scientific. [Link]

-

Localization and in-Vivo Characterization of Thapsia garganica CYP76AE2 Indicates a Role in Thapsigargin Biosynthesis. PMC. [Link]

-

Thapsigargin—From Thapsia L. to Mipsagargin. MDPI. [Link]

-

The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. MDPI. [Link]

-

Suggested first step of the biosynthesis of thapsigargin via kunzeaol. ResearchGate. [Link]

-

Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH. [Link]

-

Scheme 1. Concise Synthesis of (−)-Thapsigargin (1) a. ResearchGate. [Link]

-

CAS No.18451-85-9, this compound. Daoge Biopharma Co.,Ltd. [Link]

-

This compound. Chemspace. [Link]

-

Synthesis of 3-Methoxy-16α-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl Acetate and Fragmentation-Mediated Pathways to 14β,15β-Fused N-Heterocycles and 14β-Functionalised Alkyl Derivatives. ResearchGate. [Link]

Sources

- 1. This compound | 18451-85-9 [sigmaaldrich.com]

- 2. arctomsci.com [arctomsci.com]

- 3. BLDpharm - Bulk Product Details [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound - C17H32O4 | CSSB00102634698 [chem-space.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 16-(Tert-butoxy)-16-oxohexadecanoic acid | 843666-27-3 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 16-Methoxy-16-oxohexadecanoic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 16-Methoxy-16-oxohexadecanoic acid (also known as monomethyl hexadecanedioate), a significant long-chain dicarboxylic acid monoester.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide offers a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is a bifunctional molecule featuring a long aliphatic chain, a terminal carboxylic acid group, and a terminal methyl ester group. This structure imparts both hydrophilic and hydrophobic properties, making it a valuable building block in the synthesis of polymers, lubricants, and pharmaceutical intermediates.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₂O₄ | |

| Molecular Weight | 300.43 g/mol | |

| CAS Number | 18451-85-9 | [1] |

| Synonyms | Monomethyl hexadecanedioate, 15-(methoxycarbonyl)pentadecanoic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below is a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is characterized by distinct signals corresponding to the protons of the methyl ester, the long methylene chain, and the protons adjacent to the carbonyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.5 - 12.0 | Singlet (broad) | 1H | H OOC-(CH₂)₁₄-COOCH₃ | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift. |

| 3.67 | Singlet | 3H | HOOC-(CH₂)₁₄-COOCH₃ | The three protons of the methyl ester group are magnetically equivalent and appear as a sharp singlet. This is a characteristic chemical shift for methyl esters. |

| 2.35 | Triplet | 2H | H OOC-CH₂ -(CH₂)₁₃-COOCH₃ | The methylene group alpha to the carboxylic acid carbonyl is deshielded and appears as a triplet due to coupling with the adjacent methylene group. |

| 2.30 | Triplet | 2H | HOOC-(CH₂)₁₃-CH₂ -COOCH₃ | The methylene group alpha to the ester carbonyl is similarly deshielded and appears as a triplet. Its chemical shift is slightly upfield compared to the one adjacent to the carboxylic acid. |

| 1.63 | Quintet | 4H | HOOC-CH₂-CH₂ -(CH₂)₁₁-CH₂ -CH₂-COOCH₃ | The methylene groups beta to both carbonyl groups will appear as a multiplet, typically a quintet, at this approximate chemical shift. |

| 1.25 | Multiplet (broad) | 20H | HOOC-(CH₂)₂-(CH₂ )₁₀-(CH₂)₂-COOCH₃ | The bulk of the methylene groups in the long aliphatic chain are shielded and overlap to form a broad multiplet in this region. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-14 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~179 | C OOH | The carbon of the carboxylic acid carbonyl group is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~174 | C OOCH₃ | The carbon of the ester carbonyl group is also deshielded, but typically appears slightly upfield from the carboxylic acid carbonyl. |

| ~51.4 | COOC H₃ | The carbon of the methyl group of the ester is found in this characteristic region. |

| ~34.0 | HOOC-C H₂- | The methylene carbon alpha to the carboxylic acid carbonyl. |

| ~33.8 | -C H₂-COOCH₃ | The methylene carbon alpha to the ester carbonyl. |

| ~29.0 - 29.6 | -(C H₂)₁₀- | The carbons of the long methylene chain appear in a clustered region. |

| ~24.9 | HOOC-CH₂-C H₂- | The methylene carbon beta to the carboxylic acid carbonyl. |

| ~24.7 | -C H₂-CH₂-COOCH₃ | The methylene carbon beta to the ester carbonyl. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0-200 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum to singlets for each carbon.

-

-

Processing: Apply a Fourier transform and phase correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ester, and the long hydrocarbon chain.

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~2920, ~2850 | Strong | C-H stretch | Aliphatic CH₂ |

| ~1740 | Strong | C=O stretch | Ester |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1465 | Medium | C-H bend (scissoring) | CH₂ |

| ~1240 | Strong | C-O stretch | Ester |

| ~940 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: Acquire the spectrum and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 300) may be observed, although it might be weak or absent in EI-MS due to facile fragmentation.

-

Key Fragmentation Pathways:

-

Loss of methoxy group (-OCH₃): A prominent peak at m/z = 269 [M-31]⁺ is expected from the loss of the methoxy radical from the ester.

-

Loss of methanol (-CH₃OH): A peak at m/z = 268 [M-32]⁺ can occur via a McLafferty rearrangement involving the ester group.

-

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups.

-

Series of hydrocarbon fragments: A characteristic pattern of peaks separated by 14 Da (corresponding to CH₂ units) will be present in the lower mass region, indicative of the long aliphatic chain.

-

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For analysis of the free carboxylic acid, derivatization (e.g., silylation) may be required to improve volatility.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans/second.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectral data for this compound. By understanding these spectral signatures, researchers can confidently identify and characterize this compound in their experimental work. The provided protocols offer a standardized approach for acquiring high-quality spectral data.

References

-

18451-85-9 - this compound. (n.d.). Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061681) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0183845) - NP-MRD. (n.d.). Retrieved January 16, 2026, from [Link]

-

Hexadecanoic acid, 9,10,16-trihydroxy-, (R,S)-(.+/-.)- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 16, 2026, from [Link]

-

16-(Tert-butoxy)-16-oxohexadecanoic acid | C20H38O4 | CID 57817723 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

n-Hexadecanoic acid - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 16, 2026, from [Link]

-

IR Spectroscopy - Basic Introduction - YouTube. (2020, July 29). Retrieved January 16, 2026, from [Link]

-

16-Hydroxyhexadecanoic acid - MassBank. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Research Applications of Long-Chain Dicarboxylic Acid Monoesters

Executive Summary

Long-chain dicarboxylic acid (LCDA) monoesters represent a class of molecules possessing a unique amphiphilic architecture—a long hydrophobic alkyl chain terminated by a hydrophilic carboxylic acid at one end and an ester group at the other. This duality imparts a versatile set of physicochemical properties that are being increasingly leveraged across diverse scientific disciplines. While their parent dicarboxylic acids are foundational monomers in the polymer industry and known metabolites in specific biological pathways, the monoester derivatives offer refined functionalities. They serve as critical intermediates in the synthesis of blockbuster peptide therapeutics, act as prodrug moieties to enhance bioavailability, and function as tools to probe complex metabolic pathways. This guide provides an in-depth exploration of the core principles, experimental logic, and potential research applications of LCDA monoesters for researchers, chemists, and drug development professionals.

The Molecular Logic of Long-Chain Dicarboxylic Acid Monoesters

The utility of an LCDA monoester is fundamentally derived from its bifunctional nature. This structure allows for differential reactivity and solubility, making it a powerful molecular tool.

Chemical Structure and Physicochemical Properties

An LCDA monoester consists of a long methylene chain (typically 12 to 22 carbons) flanked by a terminal carboxyl group and a terminal ester group. The long alkyl chain is nonpolar and hydrophobic, while the free carboxylic acid (pKa ~4.5-5.0) is ionizable and hydrophilic under physiological conditions. The ester group is comparatively less polar than the carboxylic acid but can participate in hydrogen bonding. This amphiphilic character dictates its behavior in both aqueous and organic media, enabling it to act as a surfactant or self-assemble into higher-order structures.

Caption: Molecular architecture of an LCDA monoester.

The Synthetic Challenge: Achieving Mono-Ester Selectivity

A primary hurdle in working with LCDAs is the selective esterification of only one of the two chemically equivalent carboxylic acid groups. Traditional methods often result in a difficult-to-separate mixture of the starting diacid, the desired monoester, and the undesired diester. Recent advancements provide a robust solution. A one-step mono-esterification method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed for LCDAs with chain lengths of 14 carbons or more.[1][2] Mechanistic studies suggest that LiCl interacts with and shields one of the terminal carboxylic acid groups, allowing the other to be selectively activated by TFAA and subsequently esterified.[1][2][3] This high selectivity (up to 50:1 monoester to diester) is critical for producing high-purity intermediates for pharmaceutical synthesis.[1]

Application in Pharmaceutical Sciences and Drug Development

LCDA monoesters are pivotal in modern medicine, from improving drug properties to enabling novel therapeutic modalities.

As Prodrug Moieties for Enhanced Bioavailability

The carboxylic acid functional group is common in many active pharmaceutical ingredients (APIs) but can limit oral bioavailability due to its polarity and negative charge at physiological pH, which hinders passage across lipid-rich cell membranes.[4] Esterification is a classic prodrug strategy to mask this polar group.

-

Causality: Converting a dicarboxylic acid API into a monoester prodrug increases its lipophilicity (logD). This enhanced lipid solubility facilitates passive diffusion across the gastrointestinal tract and into target cells. Once absorbed, endogenous esterase enzymes hydrolyze the ester bond, releasing the active dicarboxylic acid drug at the site of action.[4][5] This approach is particularly valuable for compounds that are substrates for efflux transporters, as the masked carboxylate may no longer be recognized.

Caption: General workflow of an LCDA monoester prodrug.

Critical Intermediates in Peptide-Based Therapeutics

Perhaps the most significant recent application of LCDA monoesters is in the synthesis of side chains for metabolic drugs like semaglutide (Ozempic®, Wegovy®) and tirzepatide (Mounjaro®, Zepbound®).[1] These drugs feature a peptide backbone acylated with a fatty diacid moiety via a linker.

-

Mechanism of Action: The long alkyl chain of the diacid promotes reversible binding to serum albumin. This binding dramatically reduces renal clearance and protects the peptide from enzymatic degradation, extending its circulating half-life from minutes to several days and allowing for once-weekly administration.

-

Synthetic Role: To attach this side chain during solid-phase peptide synthesis, a mono-protected LCDA is required. For example, the synthesis of semaglutide's side chain utilizes a mono-tert-butyl ester of octadecanedioic acid.[1][2] The free carboxylic acid is activated to couple with the peptide's linker, while the tert-butyl ester protects the other end. This protecting group is removed in the final deprotection step. The high demand for these drugs has driven innovation in the selective synthesis of these essential monoester building blocks.[1][2]

| Drug | Dicarboxylic Acid Component | Chain Length | Purpose |

| Semaglutide | Octadecanedioic acid | C18 | Albumin binding for extended half-life[1] |

| Tirzepatide | Icosanedioic acid | C20 | Enhanced albumin binding for extended half-life[1] |

| Liraglutide | Hexadecanedioic acid | C16 | Albumin binding for extended half-life |

Building Blocks for Advanced Drug Delivery Systems

The amphiphilic nature of LCDA monoesters makes them attractive candidates for constructing novel drug delivery vehicles. They can self-assemble in aqueous solutions to form micelles or nanoparticles, encapsulating poorly soluble drugs in their hydrophobic core. The exterior, studded with carboxylic acid groups, provides a versatile surface for further modification, such as attaching targeting ligands or coating with polyethylene glycol (PEG) to create "stealth" nanoparticles that evade the immune system.

Applications in Polymer and Materials Science

While dicarboxylic acids are workhorse monomers for producing polyesters and polyamides, their monoester derivatives offer opportunities for more precise polymer engineering.[6][7]

Modifiers in Condensation Polymerization

In polycondensation reactions, which typically combine diacids and diols (for polyesters) or diamines (for polyamides), an LCDA monoester can be introduced as a comonomer for several purposes:

-

Chain Termination: By reacting at its single ester-forming end, it can cap a growing polymer chain, providing a method to precisely control the average molecular weight.

-

Introducing Functionality: The unreacted carboxylic acid group becomes a pendant side group on the polymer backbone. This introduces sites for post-polymerization modification, such as cross-linking, grafting other polymers, or altering the material's surface properties, adhesion, and dye-binding capacity. Polyesters made with long-chain diacids can exhibit properties comparable to thermoplastics like high-density polyethylene (HDPE) while offering pathways to biodegradability.[8][9]

Tools for Probing Cellular Metabolism and Signaling

Endogenously, long-chain dicarboxylic acids are not merely inert molecules; they are active participants in fatty acid metabolism.

Investigating Fatty Acid Metabolism Pathways

Under conditions of high fatty acid flux, such as fasting or ketogenic states, the primary mitochondrial β-oxidation pathway can become saturated.[10] In this scenario, an alternative pathway, ω-oxidation, is upregulated.[10][11]

-

ω-Oxidation: This microsomal process, catalyzed by cytochrome P450 enzymes of the CYP4A family, oxidizes the terminal methyl (ω) carbon of a monocarboxylic fatty acid to a carboxylic acid, forming an LCDA.[10][12]

-

Peroxisomal β-Oxidation: The resulting LCDAs are then preferentially metabolized in peroxisomes, where they are chain-shortened via β-oxidation.[7][10][12]

Researchers can use cell-permeable LCDA monoesters as tools to specifically study the peroxisomal β-oxidation pathway, bypassing the initial and often rate-limiting ω-oxidation step.

Caption: LCDA monoesters as tools to probe peroxisomal β-oxidation.

Modulating Peroxisomal Activity and Lipid Accumulation

Recent studies have revealed that LCDAs are not just metabolites but can also act as signaling molecules. Administration of LCDAs has been shown to strongly induce peroxisomal β-oxidation.[11][13] This induction leads to an increase in the byproducts of peroxisomal oxidation—namely acetyl-CoA and hydrogen peroxide—which can contribute to hepatic steatosis (fatty liver) and other metabolic dysregulations.[11][13] LCDA monoesters provide a more controlled method for administering these molecules in cell culture or animal models to investigate the downstream consequences of peroxisomal activation and its role in metabolic diseases.

Key Experimental Methodologies

Protocol: Selective Synthesis of a Mono-tert-butyl LCDA

This protocol is adapted from a high-selectivity method for synthesizing mono-protected LCDAs, essential for pharmaceutical applications.[1][2]

Objective: To synthesize mono-tert-butyl octadecanedioate from octadecanedioic acid.

Materials:

-

Octadecanedioic acid (1 equivalent)

-

Lithium chloride (LiCl, 1.2 equivalents), dried

-

Trifluoroacetic anhydride (TFAA, 1.2 equivalents)

-

tert-Butanol (t-BuOH, 5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add octadecanedioic acid and anhydrous LiCl.

-

Solubilization: Add anhydrous THF and stir the suspension at room temperature. The addition of LiCl should noticeably increase the solubility of the diacid.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add TFAA dropwise over 10 minutes. Stir the reaction at 0 °C for 1 hour.

-

Esterification: Add t-BuOH to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure mono-tert-butyl ester.

Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The monoester-to-diester ratio can be determined by GC-MS analysis of the crude product.[14]

Protocol: Analysis of LCDAs by GC-MS after Derivatization

Objective: To quantify LCDAs in a biological sample. Analysis requires derivatization to increase volatility.

Procedure:

-

Extraction: Extract lipids from the sample (e.g., plasma, cell lysate) using a solvent system like acidified ethyl acetate.[15]

-

Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or by converting to methyl esters using diazomethane or BF₃-methanol.

-

GC-MS Analysis: Inject the derivatized sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) and a mass spectrometer detector.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Monitor characteristic ions for the derivatized LCDA and the internal standard.

Conclusion and Future Outlook

Long-chain dicarboxylic acid monoesters are far more than simple chemical intermediates. Their unique molecular structure provides a versatile platform for innovation in pharmacology, materials science, and metabolic research. The ability to selectively synthesize these molecules with high purity has unlocked their potential, most notably in extending the efficacy of modern peptide drugs.

Future research will likely focus on:

-

Targeted Drug Delivery: Designing smart nanoparticles from self-assembling LCDA monoesters that carry therapeutic payloads specifically to diseased tissues.

-

Novel Bio-based Polymers: Using LCDA monoesters as functional monomers to create sustainable and biodegradable plastics with tailored properties.[9]

-

Metabolic Disease Research: Employing these molecules as precise chemical probes to further unravel the complex signaling roles of dicarboxylic acids in health and diseases like non-alcoholic fatty liver disease (NAFLD) and diabetes.

As synthetic methodologies improve and our understanding of their biological roles deepens, the applications for this versatile class of molecules will undoubtedly continue to expand.

References

-

Li, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. [Link]

-

Royal Society of Chemistry. (n.d.). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. [Link]

-

Mecking, S., et al. (2012). Long-chain linear C19 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. KOPS - University of Konstanz. [Link]

-

Huf, S., et al. (2011). Biotechnological synthesis of long-chain dicarboxylic acids as building blocks for polymers. ResearchGate. [Link]

-

Zeng, J., et al. (2023). Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation. PubMed. [Link]

-

Park, J. Y., et al. (2014). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. PubMed. [Link]

-

Wanders, R. J. A., et al. (2021). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC - NCBI. [Link]

- Marquis, J. C. (n.d.). Method of analyzing dicarboxylic acids.

-

Patty, F. A. (2012). Esters of Mono-, Di-, and Tricarboxylic Acids. ResearchGate. [Link]

- Gold, M. P. (1982). Method of preparing monoesters.

-

Vamecq, J., et al. (1994). Pathway of the formation of dicarboxylic acids (DCAs) from monocarboxylic acids via ω-oxidation and their subsequent breakdown via β-oxidation. ResearchGate. [Link]

-

Fomkin, A., et al. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. [Link]

-

Martsinovich, A., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. [Link]

-

Fraunhofer IGB. (n.d.). Long-chain dicarboxylic acids from plant oils. Fraunhofer IGB. [Link]

-

Tashiro, K., et al. (2022). Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. NIH. [Link]

-

Mobley, J. A. (2018). Optimization of the Production of Long-Chain Dicarboxylic Acids from Distillers Corn Oil Using Candida viswanathii. Rose-Hulman Scholar. [Link]

-

Cathay Biotech. (n.d.). Long-chain dicarboxylic acids introduction. Cathay Biotech. [Link]

-

Zong, H., et al. (2023). Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation. NIH. [Link]

-

Zhang, W., et al. (2024). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. ResearchGate. [Link]

-

Liu, F., et al. (2019). Facile preparation of bio-based polyesters from furandicarboxylic acid and long chain diols via asymmetric monomer strategy. Green Chemistry (RSC Publishing). [Link]

-

Thers, N., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]

-

Kanthasamy, A. (2018). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]

-

Rautio, J. (2008). Prodrugs of Carboxylic Acids. ResearchGate. [Link]

-

Shi, S., et al. (2018). Increasing Long-Chain Dicarboxylic Acid Production in Candida tropicalis by Engineering Fatty Transporters. PubMed. [Link]

-

SciSpace. (n.d.). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. SciSpace. [Link]

Sources

- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

Topic: 16-Methoxy-16-oxohexadecanoic Acid as a Monomer for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic polyesters are a pivotal class of materials in advanced therapeutic and biomedical applications, prized for their biocompatibility, biodegradability, and tunable mechanical properties.[1][2] This guide focuses on 16-methoxy-16-oxohexadecanoic acid, an asymmetrical A-B type monomer derived from the C16 α,ω-dicarboxylic acid, hexadecanedioic acid. Its unique structure, featuring a terminal carboxylic acid and a terminal methyl ester, presents distinct opportunities for synthesizing functional polyesters through direct polycondensation or via a macrocyclic intermediate for ring-opening polymerization (ROP). We provide a comprehensive overview of the monomer's synthesis, detailed polymerization protocols, in-depth characterization methodologies, and a discussion of its potential applications, particularly in the realm of drug delivery and medical device development.[1][3]

Monomer Profile: this compound

This compound is a long-chain fatty acid derivative that serves as a versatile building block for polyesters. The 14-carbon aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer, while the terminal functional groups—a carboxylic acid ('A' group) and a methyl ester ('B' group)—enable its use in A-B type step-growth polymerization.

Physicochemical & Safety Data

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonym | Hexadecanedioic acid, 1-methyl ester | |

| CAS Number | 18451-85-9 | |

| Molecular Formula | C₁₇H₃₂O₄ | |

| Molecular Weight | 300.43 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in a dry environment at room temperature. |

Safety & Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Use in a well-ventilated area, avoiding dust formation.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[4] Store locked up.[4]

Synthesis of the Monomer

The most direct route to synthesizing this compound is the selective mono-esterification of its parent dicarboxylic acid, hexadecanedioic acid. The key to this synthesis is controlling the stoichiometry to favor the formation of the mono-ester over the di-ester.

Experimental Protocol: Mono-esterification of Hexadecanedioic Acid

Expertise & Causality: This protocol utilizes a stoichiometric amount of a methylating agent relative to the dicarboxylic acid. By carefully controlling the amount of base and methyl iodide, we can statistically favor the methylation of only one carboxylic acid group. An alternative approach involves using a large excess of the diacid with respect to methanol under Fischer esterification conditions, but this requires a more challenging separation of the desired product from unreacted starting material.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of hexadecanedioic acid in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add 1.0 equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), portion-wise with stirring. This selectively deprotonates one carboxylic acid group.

-

Methylation: Add 1.0 equivalent of methyl iodide (CH₃I) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Acidify the aqueous solution with dilute HCl to protonate any remaining carboxylate groups.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the mono-ester from unreacted diacid and the di-ester byproduct.

-

Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the A-B monomer.

Polymerization Methodologies

The A-B structure of this compound allows for two primary polymerization strategies to create high-molecular-weight polyesters.

Pathway A: Direct Self-Polycondensation

Concept: This method involves the direct reaction between the carboxylic acid and methyl ester termini of the monomer molecules. The reaction proceeds via transesterification, eliminating methanol as a byproduct. To achieve high molecular weight, the equilibrium must be shifted towards the polymer, which is typically accomplished by removing methanol under high temperature and vacuum.[5]

Expertise & Causality: Direct polycondensation is an efficient, atom-economical process. However, achieving high molecular weights requires rigorous conditions to drive the reaction to completion (>99% conversion).[5] The choice of catalyst is critical; catalysts like antimony(III) oxide or titanium(IV) isopropoxide are effective but can introduce metal residues.[6] Strong Brønsted acids are also viable catalysts.[7]

-

Charging the Reactor: Place the purified monomer and a suitable catalyst (e.g., 0.1 mol% antimony(III) oxide) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump.

-

Inert Atmosphere: Purge the system with dry, inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Initial Heating: Heat the reactor to 180-200°C under a slow stream of nitrogen to melt the monomer and initiate the reaction. Methanol will begin to distill off.

-

Applying Vacuum: After the initial, rapid evolution of methanol subsides (typically 2-3 hours), gradually apply a vacuum (e.g., <1 mmHg) over 1 hour.

-

High-Vacuum Stage: Continue heating at 200-220°C under high vacuum for several hours (4-8 hours). The viscosity of the melt will increase significantly as the polymer chain grows. The reaction is considered complete when the stirring becomes difficult or stops.

-

Cooling and Isolation: Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated into a non-solvent like cold methanol to remove unreacted monomer and oligomers.

-

Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Caption: General scheme for A-B self-polycondensation.

Pathway B: Ring-Opening Polymerization (ROP) via Macrocyclization

Concept: This two-stage approach first converts the linear monomer into a large macrocyclic ester (lactone). This macrocycle is then polymerized in a separate step via ring-opening polymerization (ROP). This method can offer better control over the polymerization process, potentially leading to polymers with narrower molecular weight distributions.

Expertise & Causality: The key to the first step, macrocyclization, is performing the reaction under high-dilution conditions. This favors the intramolecular reaction (ring formation) over the intermolecular reaction (linear oligomerization). The subsequent ROP is often entropically driven for large, strainless rings.[8] Enzymatic catalysis, for instance with Candida antarctica lipase B (CALB), offers a green, metal-free alternative to traditional chemical catalysts and proceeds under mild conditions.[8]

Step 1: Synthesis of the Macrocyclic Ester

-

Activation: Convert the carboxylic acid group of this compound to a more reactive species, such as an acid chloride (using oxalyl chloride) or by using a coupling agent like DCC/DMAP.

-

High-Dilution Cyclization: Using a syringe pump, slowly add a solution of the activated monomer over several hours to a large volume of a refluxing solvent (e.g., toluene) containing a catalyst or promoter. This maintains a very low concentration of the monomer, favoring intramolecular cyclization.

-

Workup and Purification: After the addition is complete, continue refluxing for several more hours. Cool the reaction, filter any salts, and concentrate the solvent. Purify the resulting macrocycle via column chromatography.

Step 2: Enzymatic Ring-Opening Polymerization (e-ROP)

-

Setup: In a clean, dry vial, add the purified macrocyclic ester and an immobilized lipase catalyst (e.g., Novozym 435, which is CALB immobilized on acrylic resin) at a concentration of ~10% by weight.

-

Reaction: Heat the bulk monomer/enzyme mixture to a temperature of 70-90°C under an inert atmosphere.

-

Monitoring: The reaction can be monitored by periodically taking small aliquots, dissolving them in CDCl₃, and analyzing by ¹H NMR to observe the disappearance of the monomer peaks and the appearance of the polymer peaks.

-

Isolation: After the desired time (24-72 hours), dissolve the viscous reaction mixture in chloroform and filter to remove the immobilized enzyme. The enzyme can be washed, dried, and reused.

-

Purification: Precipitate the polymer by adding the chloroform solution to cold methanol. Collect the polymer by filtration and dry under vacuum.

Caption: Two-stage workflow for polyester synthesis via ROP.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polyester.

| Technique | Purpose | Expected Result |

| ¹H NMR | Confirm polymer structure, verify end-groups | Disappearance of monomer-specific peaks. Appearance of broad peaks corresponding to the repeating polyester unit. |

| FT-IR | Identify functional groups | Strong carbonyl (C=O) stretch around 1735 cm⁻¹ characteristic of the ester linkage. |

| GPC | Determine molecular weight (Mₙ, Mₙ) and polydispersity (Đ) | Provides quantitative data on the size and distribution of polymer chains. |

| DSC | Measure thermal transitions (T₉, Tₘ) | Determines if the polymer is amorphous or semi-crystalline and its operating temperature range. Long aliphatic chains often result in semi-crystalline materials.[2] |

| TGA | Assess thermal stability | Measures the temperature at which the polymer begins to degrade. |

Applications and Future Directions

Polyesters derived from this compound are promising candidates for high-value applications, particularly in the biomedical field.

-

Drug Delivery Systems: The hydrophobic nature of the long aliphatic backbone makes these polyesters ideal for encapsulating lipophilic drugs, forming nanoparticles or microparticles for controlled release formulations.[1] The ester linkages are susceptible to hydrolysis, enabling biodegradation.[9]

-

Medical Devices and Implants: The flexibility and toughness imparted by the C14 chain can be leveraged to create biocompatible and biodegradable materials for applications like sutures, stents, and scaffolds for tissue engineering.[3]

-

Functional Materials: The terminal methyl ester group of the A-B monomer can be strategically preserved in the final polymer chain as a pendant group (if copolymerized with another monomer, for instance). This ester can then be hydrolyzed to a carboxylic acid or reacted with other molecules post-polymerization, providing a handle for conjugating drugs, peptides, or imaging agents. This is particularly relevant for creating advanced materials like antibody-drug conjugate (ADC) linkers.[10]

By carefully selecting the polymerization pathway and conditions, researchers can tailor the properties of these polyesters to meet the demanding requirements of modern drug development and materials science.

References

-

Kobayashi, S., Uyama, H., & Namekawa, S. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules, 7(1), 6-9. [Link]

-

Ishibashi, T., et al. (2004). Dehydration Polycondensation of Dicarboxylic Acids and Diols Using Sublimating Strong Brønsted Acids. Biomacromolecules, 5(5), 1641-1644. [Link]

-

Sanda, F., & Endo, T. (1998). Anionic ring-opening polymerization of macrocyclic esters. Macromolecules, 31(13), 4353-4354. [Link]

-

Manzini, B., Hodge, P., & Ben-Haida, A. (2010). Entropically-driven ring-opening polymerization of macrocyclic esters with up to 84-membered rings catalysed by polymer-supported Candida antarctica lipase B. Polymer Chemistry, 1(4), 437-440. [Link]

-

Ueda, M., & Ouchi, M. (1985). Active Polycondensation of Dicarboxylic Acid Derivatives Having β-Hetero Atoms. Polymer Journal, 17(1), 157-164. [Link]

-

Kobayashi, S., Uyama, H., & Namekawa, S. (2006). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed, 7(1), 6-9. [Link]

-

Sanui, K., & Harada, M. (1982). Synthesis and Application in the Polycondensation of Long-Chain Aliphatic Dicarboxylic Acids. ResearchGate. [Link]

-

Imai, Y., et al. (1975). Ring-opening Polymerization of the Macrocyclic Ester. Bulletin of the Chemical Society of Japan, 48(2), 659-662. [Link]

-

Zhang, K., et al. (2023). Controlled Ring-Opening Polymerization of Macrocyclic Monomers Based on Ring-Opening/Ring-Closing Cascade Reaction. Journal of the American Chemical Society. [Link]

-

Sanda, F., & Endo, T. (1998). Anionic ring-opening polymerization of macrocyclic esters. Scilit. [Link]

-

Wang, Y., et al. (2023). New thermoplastic poly(ester–ether) elastomers with enhanced mechanical properties derived from long-chain dicarboxylic acid for medical device applications. Journal of Materials Chemistry B. [Link]

-

Serrano-Aroca, Á., & Llorens-Gámez, M. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers, 10(4), 384. [Link]

-

Chembase.cn. (n.d.). This compound. Chembase.cn. [Link]

-

Gobin, M., et al. (2016). Synthesis and characterisation of bio-based polyester materials from vegetable oil and short to long chain dicarboxylic acids. HAL Open Science. [Link]

-

Benítez, J. J., et al. (2018). Aliphatic Diacidic Long-Chain C16 Polyesters from 10,16-Dihydroxyhexadecanoic Acid Obtained from Tomato Residual Wastes. Molecules, 23(10), 2655. [Link]

-

Mecking, S., & Wu, J. (2021). Molecular Structure–Biodegradation Relationships of Long-Chain Polyesters. KOPS University of Konstanz. [Link]

-

National Center for Biotechnology Information. (n.d.). 16-(Tert-butoxy)-16-oxohexadecanoic acid. PubChem Compound Database. [Link]

-

Gómez-Patiño, M. B., et al. (2015). Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. Frontiers in Materials, 2, 67. [Link]

-

Gómez-Patiño, M. B., et al. (2015). (PDF) Polymerization of 10,16-Dihydroxyhexadecanoic Acid, Main Monomer of Tomato Cuticle, Using the Lewis Acidic Ionic Liquid Choline Chloride·2ZnCl2. ResearchGate. [Link]

-

MDPI. (2024). Polymers, Volume 16, Issue 23. MDPI. [Link]

-

Klosinski, P., & Penczek, S. (1990). Polymerization of 2‐methoxy‐2‐oxo‐1,3,2‐dioxaphospholane. Kinetics and polymer microstructure. Macromolecules, 23(13), 3245-3251. [Link]

-

Tolstikov, G. A., et al. (1992). A highly convergent synthesis of mexiprestil: 16(R) 16-methoxy 16-methyl PGE1 methyl ester. Semantic Scholar. [Link]

-

Al-Hadedi, A. A. M., et al. (2007). Synthesis of 3-Methoxy-16α-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl Acetate and Fragmentation-Mediated Pathways to 14β,15β-Fused N-Heterocycles and 14β-Functionalised Alkyl Derivatives. European Journal of Organic Chemistry, 2007(3), 481-489. [Link]

Sources

- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters [kops.uni-konstanz.de]

- 3. New thermoplastic poly(ester–ether) elastomers with enhanced mechanical properties derived from long-chain dicarboxylic acid for medical device applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Entropically-driven ring-opening polymerization of macrocyclic esters with up to 84-membered rings catalysed by polymer -supported Candida antarctica ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/B9PY00350A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 16-(Tert-butoxy)-16-oxohexadecanoic acid | 843666-27-3 [chemicalbook.com]

An In-depth Technical Guide to the Biodegradability of Polymers Derived from 16-Methoxy-16-oxohexadecanoic Acid

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: The increasing demand for sustainable and biocompatible materials has propelled research into novel biodegradable polymers. This guide focuses on polyesters derived from 16-Methoxy-16-oxohexadecanoic acid, a long-chain aliphatic monomer. While direct studies on this specific polymer are emerging, its structural similarity to natural polyesters like cutin and other synthetic aliphatic polyesters allows for a robust, principle-based assessment of its biodegradability.[1][2][3][4][5] This document provides a comprehensive overview of the theoretical underpinnings of polyester biodegradation, detailed experimental protocols for its assessment, and a framework for data interpretation, grounded in established scientific principles and standard methodologies.

Introduction: The Monomer and Its Polymer

This compound is a derivative of 16-hydroxyhexadecanoic acid (also known as juniperic acid), a naturally occurring fatty acid that is a key component of plant cutin.[2][4][5] Cutin is a natural biopolyester that protects plants from environmental stressors and is known to be biodegradable.[2][3][6] The structure of this compound features a terminal carboxylic acid group and a methyl ester group at the opposite end of a 16-carbon aliphatic chain.

Polymerization of this monomer, likely through polycondensation, would result in a long-chain aliphatic polyester. Aliphatic polyesters are a well-studied class of biodegradable polymers, as the ester linkages in their backbone are susceptible to hydrolysis.[1][7][8][9] The biodegradability of these polymers is influenced by several factors, including:

-

Chemical Structure: The density of ester bonds.

-

Molecular Weight: Lower molecular weight polymers tend to degrade faster.[10]

-

Crystallinity: Enzymes preferentially attack the amorphous regions of a polymer, so higher crystallinity can slow degradation.[7][10]

-

Hydrophilicity/Hydrophobicity: A balance is required for water to access the polymer chains without dissolving them prematurely.

The long aliphatic chain of the polymer suggests a hydrophobic nature, similar to other long-chain polyesters like polycaprolactone (PCL), which are known to be biodegradable.[10][11]

// Monomer Node monomer [ label="this compound\n(n monomers)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1" ];

// Polymer Node polymer [ label="Resulting Aliphatic Polyester\n[-O-(CH₂)₁₄-C(=O)-]n", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1" ];

// Byproduct Node byproduct [ label="Methanol (CH₃OH)\n(n-1 molecules)", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord, margin="0.2,0.1" ];

// Process Nodes process [ label="Polycondensation\n(Heat, Catalyst)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF" ];

// Edges monomer -> process [label="Input", color="#5F6368"]; process -> polymer [label="Forms", color="#34A853"]; process -> byproduct [label="Releases", color="#EA4335", style=dashed];

// Caption caption [label="Figure 1. Polycondensation of this compound.", shape=plaintext, fontcolor="#202124"]; }

Figure 1. Polycondensation of this compound.

Principles of Aliphatic Polyester Biodegradation

The biodegradation of aliphatic polyesters is primarily a two-stage process involving abiotic hydrolysis followed by enzymatic action.

Stage 1: Abiotic Hydrolysis Water molecules randomly attack the ester bonds in the polymer backbone. This process is initially slow but can be autocatalyzed by the newly formed carboxylic acid end-groups, leading to a reduction in molecular weight.[12]

Stage 2: Enzymatic Degradation Once the polymer chains are short enough (oligomers), microorganisms can begin to act. They secrete extracellular enzymes, such as lipases and esterases, which catalyze the hydrolysis of the ester bonds.[11][12] These enzymes cleave the oligomers into smaller, water-soluble molecules (monomers and dimers) that can be transported into the microbial cells and used as a carbon source in their metabolic pathways (e.g., the Krebs cycle).[13]

The key enzymes involved in polyester degradation include:

-

Lipases: These enzymes are highly effective against polyesters with long aliphatic chains. Lipases from sources like Candida antarctica (CALB), Pseudomonas sp., and Rhizopus oryzae are commonly used in degradation studies.[11][13][14]

-

Cutinases: As the polymer is structurally related to cutin, cutinases are highly relevant. These enzymes are specifically adapted to break down the ester bonds in plant cuticles.[3][11][15]

// Nodes Polymer [label="Polymer Surface", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Extracellular Enzyme\n(e.g., Lipase, Cutinase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oligomers [label="Soluble Oligomers & Monomers", fillcolor="#FFFFFF", fontcolor="#202124"]; Microbe [label="Microorganism Cell", shape=egg, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism\n(Krebs Cycle)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EndProducts [label="End Products\n(CO₂, H₂O, Biomass)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Polymer -> Enzyme [dir=none, style=dashed, label="Adsorption", color="#5F6368"]; Enzyme -> Oligomers [label="Hydrolysis of Ester Bonds", color="#4285F4"]; Oligomers -> Microbe [label="Assimilation", color="#4285F4"]; Microbe -> Enzyme [label="Secretion", color="#EA4335", style=dashed]; Microbe -> Metabolism [color="#34A853"]; Metabolism -> EndProducts [label="Mineralization", color="#34A853"];

// Caption caption [label="Figure 2. Mechanism of enzymatic surface erosion of the polyester.", shape=plaintext, fontcolor="#202124"]; }

Figure 2. Mechanism of enzymatic surface erosion of the polyester.

Methodologies for Assessing Biodegradability

A multi-faceted approach is necessary to fully characterize the biodegradability of a novel polymer. This involves a combination of controlled enzymatic assays and simulated environmental tests. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Tier 1: In Vitro Enzymatic Degradation Assay

This assay provides a rapid and controlled method to screen for susceptibility to specific enzymes and to understand the degradation mechanism.

Protocol:

-

Sample Preparation:

-

Prepare solvent-cast films of the polymer with a uniform thickness (e.g., 100 µm).

-

Cut films into pre-weighed discs (e.g., 1 cm diameter).

-

Causality: Uniform thickness and size are critical for ensuring comparable surface area, as enzymatic degradation is a surface erosion process.[16]

-

-

Assay Setup:

-

Prepare a phosphate buffer solution (PBS, pH 7.4).

-

Prepare enzyme solutions in PBS (e.g., 1 mg/mL of Lipase from Pseudomonas sp. or Cutinase from Humicola insolens).

-

Positive Control: A known biodegradable polyester film (e.g., Polycaprolactone, PCL).

-

Negative Control (Abiotic): Polymer film in PBS without any enzyme.

-

Negative Control (Inert): A non-biodegradable polymer film (e.g., Polystyrene) in the enzyme solution.

-

Trustworthiness: The controls validate the experiment. The positive control ensures the enzyme is active. The abiotic control quantifies hydrolytic degradation. The inert control confirms that weight loss is not due to physical erosion or other artifacts.

-

-

Incubation:

-

Place one polymer disc in a vial containing 5 mL of the appropriate solution.

-

Incubate at 37°C with gentle agitation (e.g., 50 rpm) for a period of 28 days.

-

-

Analysis:

-

At specified time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples for each condition.

-

Gently wash the films with distilled water to remove buffer salts and adsorbed enzyme, then dry in a vacuum oven to a constant weight.

-

Weight Loss Measurement: Calculate the percentage of weight loss.

-

Molecular Weight Analysis: Use Gel Permeation Chromatography (GPC) to measure the change in number-average molecular weight (Mn) and polydispersity index (PDI).

-

Surface Morphology: Analyze the film surface using Scanning Electron Microscopy (SEM) to observe pitting, erosion, or cracking.

-

Analysis of Liquid Fraction: Use High-Performance Liquid Chromatography (HPLC) to identify and quantify soluble degradation products (oligomers, monomers) in the supernatant.[11]

-

Tier 2: Aerobic Biodegradation in Simulated Environments

These tests assess mineralization (the conversion of polymer carbon to CO₂) in more complex, environmentally relevant matrices.

Protocol: Aerobic Composting Test (based on ASTM D5338 / ISO 14855) [17]

-

Test Setup:

-

Use a controlled composting apparatus that maintains a thermophilic temperature (58 ± 2°C).

-

The test vessel contains mature compost inoculum, the test polymer (in powder or film form), and a reference material (e.g., cellulose). A vessel with only inoculum serves as a blank.

-